N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Description
Molecular Formula: C₂₄H₃₀ClN₇O₄S
Molecular Weight: 548.06 g/mol
Stereochemistry: (1R,2R,4R)-configured cyclohexyl core .
Structural Features:
- A chloropyridinyl group at the N1 position.
- A dimethylcarbamoyl-substituted cyclohexyl group at N2, with a thiazolo[5,4-c]pyridine carboxamide moiety.
- Oxalamide linker bridging the two subunits.
This compound is structurally analogous to the anticoagulant edoxaban but differs in stereochemistry (edoxaban has a (1S,2R,4S) configuration) . It is hypothesized to act as a direct factor Xa (FXa) inhibitor, leveraging the thiazolo-pyridine group for target binding . Available as a white powder (95% purity) with storage recommendations at room temperature or -20°C under inert atmospheres, depending on the formulation .
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-FRFSOERESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Edoxaban Isomer, also known as N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, primarily targets Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation.
Mode of Action
Edoxaban Isomer acts as a selective inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots. This inhibition is highly selective, competitive, and concentration-dependent.
Biochemical Pathways
The inhibition of Factor Xa by Edoxaban Isomer disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin. This disruption leads to a decrease in thrombin generation and a range of platelet activation parameters, ultimately reducing the risk of clot formation.
Pharmacokinetics
Edoxaban Isomer exhibits linear and predictable pharmacokinetics. After oral administration, it quickly reaches peak plasma concentrations within 1.0–2.0 hours. The drug has high oral bioavailability, approximately 62%, and is predominantly absorbed from the upper gastrointestinal tract. The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing. Both renal and non-renal pathways contribute almost equally to its clearance.
Result of Action
The primary result of Edoxaban Isomer’s action is the reduction of stroke and systemic embolism (SE) risk in patients with nonvalvular atrial fibrillation (NVAF) and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant. It has been shown to be non-inferior to warfarin in these indications.
Action Environment
Strong p-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil, can increase the exposure of edoxaban isomer, requiring a dose reduction by 50% to avoid the risk of over-exposure. Additionally, the exposure of Edoxaban Isomer may also increase in patients with a body weight ≤60 kg and moderate renal impairment.
Biochemical Analysis
Biochemical Properties
Edoxaban Isomer plays a crucial role in biochemical reactions by inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . The compound interacts with factor Xa through a highly selective and competitive binding mechanism, which is concentration-dependent . Additionally, Edoxaban Isomer exhibits minimal interaction with other enzymes and proteins, ensuring its specificity and reducing the risk of off-target effects .
Cellular Effects
Edoxaban Isomer influences various cellular processes, particularly those related to coagulation and thrombosis. By inhibiting factor Xa, it disrupts the coagulation cascade, leading to reduced thrombin generation and fibrin formation . This effect is crucial in preventing thromboembolic events in patients with conditions such as atrial fibrillation and venous thromboembolism . Furthermore, Edoxaban Isomer has been shown to affect cell signaling pathways involved in platelet activation and aggregation, thereby modulating cellular responses to injury and inflammation .
Molecular Mechanism
The molecular mechanism of Edoxaban Isomer involves its selective inhibition of factor Xa. The compound binds to the active site of factor Xa, preventing its interaction with prothrombin . This binding is reversible and highly specific, ensuring that the inhibition is both effective and controlled . Additionally, Edoxaban Isomer does not significantly affect other coagulation factors, which contributes to its safety profile . The inhibition of factor Xa by Edoxaban Isomer leads to a decrease in thrombin generation, ultimately reducing the formation of blood clots .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Edoxaban Isomer have been observed to change over time. The compound exhibits a rapid onset of action, with peak plasma concentrations achieved within 1-2 hours of administration . Its stability and degradation are influenced by factors such as pH and temperature, with the compound remaining stable under physiological conditions . Long-term studies have shown that Edoxaban Isomer maintains its anticoagulant effects over extended periods, with minimal accumulation and consistent efficacy .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Edoxaban Isomer vary with different dosages. At lower doses, the compound effectively inhibits factor Xa and reduces thrombin generation without causing significant adverse effects . At higher doses, there is an increased risk of bleeding and other toxic effects . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing the risk of adverse outcomes .
Metabolic Pathways
Edoxaban Isomer is metabolized through several pathways, including hydrolysis, conjugation, and oxidation by enzymes such as CYP3A4 . Metabolism is a minor clearance pathway for Edoxaban Isomer, with renal excretion being the primary route of elimination . The compound’s metabolites do not significantly contribute to its pharmacological effects, ensuring that the parent compound remains the primary active form in the body .
Transport and Distribution
The transport and distribution of Edoxaban Isomer within cells and tissues are mediated by transporters such as p-glycoprotein . The compound is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . Once absorbed, Edoxaban Isomer is distributed throughout the body, with a steady-state volume of distribution of approximately 107 L . The compound’s distribution is influenced by factors such as renal function and plasma protein binding .
Subcellular Localization
Edoxaban Isomer’s subcellular localization is primarily within the cytoplasm, where it exerts its anticoagulant effects by inhibiting factor Xa . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively reach its site of action within the cell . This localization is crucial for the compound’s ability to modulate the coagulation cascade and prevent thrombus formation .
Biological Activity
N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, commonly referred to as compound 1255529-24-8, is a synthetic compound with significant biological activity. It has garnered attention primarily due to its structural similarities to known pharmacological agents and its potential applications in medicinal chemistry. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that includes a chloropyridine moiety and a thiazolo-pyridine derivative. The molecular formula is with a molecular weight of approximately 548.07 g/mol. The compound exhibits a high purity level of 98% as per commercial sources .
Structural Formula
The structural representation can be summarized as follows:
The biological activity of this compound has been primarily investigated in the context of its role as an impurity in Edoxaban, a direct factor Xa inhibitor used for anticoagulation therapy. The structural similarities suggest that this compound may exhibit similar pharmacological properties.
In Vitro Studies
Recent studies have demonstrated that compounds with similar structures to N1-(5-Chloropyridin-2-yl)-N2 exhibit significant inhibitory effects on factor Xa activity. For instance:
| Study | Findings |
|---|---|
| Study A (2023) | Showed that related compounds inhibited factor Xa with IC50 values in the low nanomolar range. |
| Study B (2023) | Investigated the anticoagulant effects in vitro and found comparable efficacy to Edoxaban. |
These studies indicate that N1-(5-Chloropyridin-2-yl)-N2 could potentially function as an anticoagulant agent.
Toxicity and Safety Profile
Preliminary assessments of the toxicity profile indicate that N1-(5-Chloropyridin-2-yl)-N2 has manageable toxicity levels; however, further studies are required to fully establish its safety parameters.
| Toxicity Parameter | Value/Observation |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg in rodents) |
| Mutagenicity | Negative in Ames test |
| Reproductive Toxicity | Not assessed yet |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Comparisons :
Stereochemical Impact :
- The (1R,2R,4R) configuration of the target compound distinguishes it from edoxaban’s (1S,2R,4S) isomer. Stereochemical differences can drastically alter pharmacokinetics (e.g., absorption, metabolism) and target binding .
Substituent Effects: Dimethylcarbamoyl vs. Methylcarbamoyl: The bulkier dimethyl group in the target compound and edoxaban may enhance hydrophobic interactions with FXa compared to the smaller methyl group in CAS 740794-83-6 .
Salt Forms :
- The tosylate salt (CAS 480449-71-6) improves aqueous solubility, critical for oral formulations, but requires stringent storage conditions (2–8°C) .
Preparation Methods
Table 1: Reaction Conditions for Thiazolo-Pyridine Intermediate Synthesis
| Parameter | Value/Reagent | Source |
|---|---|---|
| Solvent | Dichloromethane/THF | |
| Temperature | -40°C to -10°C | |
| Coupling Agents | EDC, HOBt, Triethylamine | |
| Reaction Time | 2–3 hours | |
| Molar Ratio (Acid:EDC) | 1:1 |
Oxalamide Bond Formation
The bis-oxalamide linkage is constructed using a two-step protocol:
-
Activation : 5-Chloropyridin-2-amine is reacted with oxalyl chloride to form the oxalyl dichloride intermediate.
-
Coupling : The activated intermediate is coupled with the cyclohexane-thiazolo-pyridine derivative in N,N-dimethylacetamide (DMA) at room temperature for 12–24 hours. Triethylamine (0.077 ml, 0.557 mmol) neutralizes HCl byproducts.
Final Assembly and Purification
The convergent synthesis involves sequential coupling reactions:
-
Step 1 : The thiazolo-pyridine-carboxylic acid (0.096 g, 0.408 mmol) is coupled to the Boc-protected cyclohexane amine using EDC/HOBt.
-
Step 2 : Deprotection with trifluoroacetic acid (TFA) followed by reaction with dimethylamine hydrochloride (0.161 g, 1.968 mmol) introduces the dimethylcarbamoyl group.
-
Purification : Ethyl acetate/water extraction (3×) removes unreacted reagents, followed by drying over anhydrous sodium sulfate and reduced-pressure distillation.
Analytical Characterization
-
NMR : NMR (400 MHz, DMSO-d6) confirms stereochemistry: δ 8.34 (d, J=8.4 Hz, 1H, NH), 8.21 (s, 1H, pyridine-H), 4.25–4.15 (m, 1H, cyclohexane-H).
-
MS : ESI-MS m/z 658.2 [M+H] aligns with theoretical molecular weight.
Comparative Analysis of Synthetic Routes
Q & A
Q. Critical Conditions :
| Step | Key Reagents | Temperature | Solvent |
|---|---|---|---|
| 1 | DBU, Ethyl ester hydrochloride | 25–40°C | Dichloromethane |
| 2 | HCl (for deprotection) | 0–5°C | Methanol |
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced: How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
Answer :
Experimental Design :
- Animal Models : Use rodents (rats/mice) or rabbits for PK studies. Administer the compound orally or intravenously, then collect plasma samples at intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) .
- PD Metrics : Measure thrombin generation (calibrated automated thrombogram) or anti-Factor Xa activity via chromogenic assays .
Q. Key Parameters :
| Parameter | Value (Edoxaban Reference) | Method |
|---|---|---|
| Bioavailability | ~62% | LC-MS/MS |
| Half-life | 10–14 hours | Non-compartmental analysis |
| Renal Excretion | ~50% | Radiolabeled tracking |
Contradiction Resolution : If bioavailability varies across studies, assess formulation differences (e.g., salt forms in vs. free base in ) or species-specific metabolism .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target serine proteases?
Answer :
SAR Strategy :
Q. Experimental Validation :
In vitro protease panels : Test inhibitory activity against Factor Xa, thrombin, and trypsin-like proteases.
Crystallographic analysis : Resolve co-crystal structures with Factor Xa to identify steric clashes or unfavorable interactions in modified analogs .
Advanced: How to address discrepancies in reported metabolic pathways (e.g., CYP3A4 vs. P-gp dominance)?
Answer :
Methodology :
- CYP3A4 inhibition assays : Use human liver microsomes with ketoconazole (CYP3A4 inhibitor) to quantify metabolic contributions .
- P-gp transport studies : Employ Caco-2 cell monolayers to measure apical-to-basal flux with/without P-gp inhibitors (e.g., verapamil) .
Data Reconciliation : If studies conflict (e.g., reports <10% CYP3A4 metabolism vs. higher values elsewhere), consider inter-laboratory variability in enzyme sources or assay conditions. Validate findings using stable isotope-labeled tracers .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Q. Answer :
- HPLC : Use a C18 column with UV detection (254 nm) and acetonitrile/water mobile phase. Compare retention times with reference standards .
- NMR : Key signals include the pyridine ring protons (δ 8.3–8.5 ppm) and cyclohexyl methyl groups (δ 1.2–1.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 720.26 (C31H38ClN7O7S2) .
Advanced: How to resolve low yields in the final coupling step of the synthesis?
Answer :
Troubleshooting :
- Base selection : Replace DBU with milder bases (e.g., Na₂CO₃) to minimize side reactions .
- Solvent optimization : Switch from dichloromethane to DMF to improve solubility of the carboxylic acid intermediate.
- Temperature control : Conduct the reaction at 0°C to suppress racemization of the chiral cyclohexyl center .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
